molecular formula C18H18N4O5 B1596494 Pigment orange 1 CAS No. 6371-96-6

Pigment orange 1

Cat. No. B1596494
CAS RN: 6371-96-6
M. Wt: 370.4 g/mol
InChI Key: FNFZZQUKYRHMTI-UHFFFAOYSA-N
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Description

Pigment Orange 1 is a vibrant orange pigment used in various applications. It is a single pigment orange that offers more vibrancy and creates cleaner mixtures than any mixed orange . It is an orange powder that is resistant to solvents, acid, and alkali . It is also used in artist paints today according to the Pigment Colour Index .


Molecular Structure Analysis

The molecular formula of Pigment Orange 1 is C18H18N4O5 . It has an average mass of 370.359 Da and a monoisotopic mass of 370.127716 Da .


Physical And Chemical Properties Analysis

Pigment Orange 1 is an orange powder . It is resistant to solvents, acid, and alkali . It is also known to be insoluble in water .

Scientific Research Applications

Microbial Pigments and Applications

Bacterial pigments like those produced by chromobacteria, including orange pigments from species like Sarcina sp., have various applications in industries such as dairy, pharmaceuticals, and food. These pigments are used as natural colorants for food products and dyeing of cloth. They also exhibit antimicrobial activity, antioxidant properties, and potential for anticancer studies (Selvi & Iyer, 2018).

Kinetics of Orange Pigment Production in Fermentation

The production of orange pigments by Monascus species, which are used in coloring foods like rice, meat, and sauces in East Asia, has been studied. These pigments have lower solubility, which aids in industrial pigment production due to easier downstream operations (Vendruscolo et al., 2016).

Anthocyanin Pigments in Citrus Fruits

Anthocyanins, natural pigments found in citrus fruits like blood oranges, are researched for their antioxidant activity and potential health benefits. These pigments are associated with anti-carcinogenic properties and have been a focus of study for their bioavailability and radical scavenging power (Rapisarda et al., 2022).

Environmental Friendly Orange Pigments

New environmentally friendly orange pigments are being developed to replace harmful elements like lead and chromium. The study of TiO2-SnO-ZnO composite pigments showed that their color can range from yellow to orange-red and are influenced by the crystalline structure of SnO2 (Kim, Kim, & Cho, 2016).

Antibacterial Effects of Orange Pigments

Research on the antibacterial effects of orange pigments, especially against Staphylococcus aureus, has shown significant results. These pigments can damage the cell membrane and structure of bacteria, leading to protein leakage and decreased DNA synthesis (Feng, Li, Sun, & Zhao, 2019).

Future Directions

The future of pigments like Pigment Orange 1 lies in the exploration of microbial sources for producing natural pigments that are useful in various industrial applications. These microbial pigments are gaining prominence due to their diverse biological functions and potential applications in the food, healthcare, and cosmetics industries .

properties

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-11-6-4-5-7-14(11)19-18(24)17(12(2)23)21-20-15-9-8-13(27-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFZZQUKYRHMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863770
Record name Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methylphenyl)-3-oxo-

CAS RN

6371-96-6
Record name Pigment Orange 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6371-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Orange 1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment orange 1
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Record name Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-
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Record name Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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